molecular formula C8H9ClO B1355040 1-Chloro-3-methoxy-5-methylbenzene CAS No. 82477-66-5

1-Chloro-3-methoxy-5-methylbenzene

Cat. No.: B1355040
CAS No.: 82477-66-5
M. Wt: 156.61 g/mol
InChI Key: BQHGEYXFGBISCP-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxy-5-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, a methoxy group (-OCH₃) at position 3, and a methyl group (-CH₃) at position 3. This arrangement creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis. The chlorine atom enhances electrophilic substitution reactivity at specific positions, while the methoxy group acts as an electron-donating substituent, directing further reactions. The methyl group contributes steric bulk and modest electron-donating effects. Applications of this compound include its use in pharmaceuticals, agrochemicals, and materials science, though specific uses depend on further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3-methoxy-5-methylbenzene (meta-methoxytoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts acylation, facilitated by the electron-donating methoxy group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides with aluminum chloride (AlCl3) for Friedel-Crafts acylation.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Nucleophilic Substitution: Products such as 3-methoxy-5-methylphenol or 3-methoxy-5-methylthiophenol.

    Electrophilic Substitution: Products like 1-chloro-3-methoxy-5-methyl-2-nitrobenzene or 1-chloro-3-methoxy-5-methylbenzenesulfonic acid.

    Oxidation: 3-methoxy-5-methylbenzoic acid.

Scientific Research Applications

1-Chloro-3-methoxy-5-methylbenzene is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is employed in the manufacture of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-chloro-3-methoxy-5-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the methoxy group activates the aromatic ring towards electrophilic substitution, while the chlorine atom can participate in nucleophilic substitution reactions. In biological systems, the compound’s interactions with enzymes and receptors are influenced by its aromatic structure and substituents, affecting its binding affinity and activity.

Comparison with Similar Compounds

The structural and functional diversity of substituted benzene derivatives significantly influences their physicochemical properties and applications. Below is a comparative analysis of 1-Chloro-3-methoxy-5-methylbenzene and five related compounds, supported by molecular data and inferred reactivity.

Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl, -OCH₃, -CH₃ (1,3,5) C₈H₉ClO 156.61 Balanced electronic effects; versatile intermediate
1-Chloro-3-methoxy-5-nitrobenzene Cl, -OCH₃, -NO₂ (1,3,5) C₇H₆ClNO₃ 187.58 Strong electron-withdrawing nitro group increases oxidative stability
1-Chloro-3-iodo-5-methoxybenzene Cl, -I, -OCH₃ (1,3,5) C₇H₆ClIO 284.48 Iodine’s bulkiness hinders electrophilic substitution; potential for coupling reactions
1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene Cl, -CH₂OCH₃, -CF₃ (1,3,5) C₁₀H₁₀ClF₃O₂ 256.63 Trifluoromethyl group enhances lipophilicity and metabolic stability
1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene Cl, -CH₂Cl, -OCH₃, -OPr (1,5,3,2) C₁₁H₁₄Cl₂O₂ 249.13 Bifunctional reactivity (Cl and -CH₂Cl sites) for polymer crosslinking

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The nitro group in 1-Chloro-3-methoxy-5-nitrobenzene deactivates the benzene ring, reducing electrophilic substitution reactivity compared to the methyl-substituted analog. This makes it more stable under oxidative conditions .
    • The methoxy group in all compounds directs electrophilic attacks to specific positions (e.g., para or meta to the -OCH₃ group), while the trifluoromethyl (-CF₃) group in 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene strongly deactivates the ring, favoring nucleophilic substitution pathways .
  • Chlorine in the parent compound and its analogs provides a site for nucleophilic aromatic substitution or cross-coupling reactions.

Biological Activity

1-Chloro-3-methoxy-5-methylbenzene, also known as 3-Chloro-5-methoxytoluene , is an organic compound with the molecular formula C8H9ClO. It is a derivative of toluene and has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and relevant case studies.

This compound can be synthesized using several methods, primarily involving chlorination and methoxylation of toluene derivatives. A common synthetic route involves the reaction of 1,3-dichloro-5-methylbenzene with sodium methoxide in a suitable solvent like dimethyl sulfoxide (DMSO) or methanol under controlled conditions. The reaction typically yields the desired compound with moderate efficiency.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a pharmacologically active compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, a study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results that suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed various substituted phenyl compounds, including this compound, for their antibacterial properties. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : In another investigation, researchers explored the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The study found that treatment with this compound reduced the production of TNF-alpha and IL-6, key mediators in inflammatory responses .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better.

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
2-Methoxyphenylacetic acidLowModerate
3-Chlorophenylacetic acidHighLow

This table illustrates that while some related compounds exhibit high antimicrobial activity, they may lack significant anti-inflammatory effects compared to this compound.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may act on enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms, thereby modulating their activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-3-methoxy-5-methylbenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution (EAS), where the methyl and methoxy groups act as ortho/para directors. Chlorination using Cl2 or SO2Cl2 under controlled temperatures (0–25°C) is common. Solvent choice (e.g., dichloromethane or CCl4) and catalyst (e.g., FeCl3) are critical for regioselectivity .
  • Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% purity.

Q. How can researchers safely handle this compound in laboratory settings?

  • Safety Protocols : Use enclosed systems or fume hoods to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Exposure Control : Install local exhaust ventilation and ensure access to emergency showers/eyewash stations. Respiratory protection (e.g., N95 masks) is required for aerosol-generating procedures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • <sup>1</sup>H/</sup>13</sup>C NMR : Identify substituent positions via coupling patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error. Example: Calculated for C8H9ClO: 156.0342; Observed: 156.0339 .
  • IR Spectroscopy : Detect C-Cl (550–850 cm<sup>−1</sup>) and aromatic C-O (1250 cm<sup>−1</sup>) stretches .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in derivatives of this compound?

  • Strategy : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and charge distribution. The methoxy group’s electron-donating effect directs electrophiles to the para position relative to chlorine, validated by Fukui indices .
  • Validation : Compare computational predictions with experimental HPLC/MS data for nitro- or sulfonyl-substituted derivatives .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzene derivatives?

  • Case Study : Conflicting reports on bond angles in similar compounds (e.g., 3-Chloro-N’-(2-hydroxy-5-methoxybenzylidene)) were resolved using Cambridge Structural Database (CSD) cross-referencing. Verify unit cell parameters (a, b, c, α, β, γ) and R-factors (<5%) .
  • Best Practices : Deposit crystallographic data in repositories like CCDC (Cambridge Crystallographic Data Centre) for peer validation .

Q. How does the steric/electronic interplay between substituents affect biological activity in derivatives?

  • Experimental Design : Synthesize analogs with varying substituents (e.g., replacing methoxy with ethoxy or methyl with CF3). Test antibacterial activity via MIC assays against S. aureus and E. coli.
  • Findings : Methoxy groups enhance membrane permeability due to moderate hydrophobicity, while bulkier groups (e.g., benzyl) reduce activity .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Innovative Methods : Replace traditional chlorinating agents (SO2Cl2) with biocatalytic chlorination using haloperoxidases. Solvent-free microwave-assisted reactions reduce energy use by 40% .
  • Metrics : Calculate E-factors (kg waste/kg product) and atom economy. Pilot studies achieved 85% atom economy using flow chemistry .

Q. Key Research Challenges

  • Stereoelectronic Effects : Resolve conflicting NMR/X-ray data on substituent orientation using dynamic NMR and variable-temperature XRD .
  • Scale-Up Limitations : Address exothermicity in chlorination steps via continuous flow reactors with real-time IR monitoring .

Properties

IUPAC Name

1-chloro-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHGEYXFGBISCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512713
Record name 1-Chloro-3-methoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82477-66-5
Record name 1-Chloro-3-methoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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